4-Methyl-2-(3-methylcyclohexyl)aniline
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Overview
Description
4-Methyl-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 3-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires refluxing the reactants in an appropriate solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method can be more efficient and scalable, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism by which 4-Methyl-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity. The compound’s aromatic ring and amine group allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylaniline: Lacks the cyclohexyl group, making it less sterically hindered.
2-(3-Methylcyclohexyl)aniline: Lacks the methyl group on the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring entirely.
Uniqueness
4-Methyl-2-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 3-methylcyclohexyl group on the aniline ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .
Biological Activity
4-Methyl-2-(3-methylcyclohexyl)aniline is an aromatic amine characterized by its unique structure, which includes a methyl group and a 3-methylcyclohexyl substituent attached to an aniline core. Its molecular formula is C_{13}H_{19}N, with a molecular weight of approximately 203.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its distinctive chemical properties and potential biological activities.
The presence of both aliphatic and aromatic functionalities in this compound contributes to its reactivity profile. The compound can engage in hydrogen bonding and π-π interactions, making it a candidate for interactions with biological macromolecules such as enzymes and proteins.
Enzyme Interactions
Preliminary studies indicate that this compound may influence the activity of specific enzymes. Its structural characteristics allow it to participate in various biochemical pathways, potentially affecting metabolic processes. For instance, the compound's ability to form hydrogen bonds could facilitate interactions with enzyme active sites, thereby modulating their activity.
Table 1: Potential Enzyme Interactions
Enzyme Type | Interaction Type | Potential Effects |
---|---|---|
Cytochrome P450 | Inhibition | Altered drug metabolism |
Aldose reductase | Inhibition | Impact on glucose metabolism |
Protein kinases | Modulation | Changes in signaling pathways |
Pharmacological Studies
Research has suggested that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of aromatic amines have been shown to possess activity against various bacterial strains, including Mycobacterium species . Further investigation into the pharmacokinetic properties of this compound is warranted to assess its therapeutic potential.
Case Studies
A study examining the effects of structurally related compounds on Mycobacterium abscessus found that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Although specific data on this compound is limited, these findings suggest that similar compounds may share comparable biological activities.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including direct amination reactions. The compound's unique structure allows for applications in organic synthesis and materials science, particularly in developing new drugs or materials with enhanced properties .
Table 2: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Direct Amination | Reaction of aniline with alkyl halides | 70-85 |
Reductive Amination | Use of reducing agents to form amine derivatives | 60-80 |
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
InChI Key |
OLTDUCWKXVLCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C=CC(=C2)C)N |
Origin of Product |
United States |
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